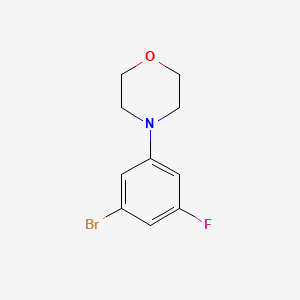

3-Fluoro-5-morpholino-1-bromobenzene

Description

Properties

IUPAC Name |

4-(3-bromo-5-fluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXYWHREXXDPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659729 | |

| Record name | 4-(3-Bromo-5-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129541-62-3 | |

| Record name | 4-(3-Bromo-5-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-morpholino-1-bromobenzene: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-5-morpholino-1-bromobenzene (IUPAC Name: 4-(3-Bromo-5-fluorophenyl)morpholine; CAS Number: 1129541-62-3). As a key building block in contemporary medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), a thorough understanding of this compound's characteristics is paramount for its effective utilization. This document details its physicochemical properties, provides insights into its synthesis, explores its applications in drug discovery, and outlines essential safety and handling protocols. The information presented herein is intended to empower researchers to leverage the unique attributes of this molecule in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Morpholinyl Bromobenzenes in Medicinal Chemistry

The strategic incorporation of fluorine and morpholine moieties into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the morpholine group often enhances aqueous solubility and provides a key interaction point with biological targets. This compound combines these advantageous features with a bromine atom, which serves as a versatile synthetic handle for a variety of cross-coupling reactions. This trifecta of functional groups makes it an exceptionally valuable building block, particularly for the synthesis of complex molecules like PROTACs, which are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-(3-Bromo-5-fluorophenyl)morpholine |

| CAS Number | 1129541-62-3[1] |

| Molecular Formula | C₁₀H₁₁BrFNO[1] |

| Molecular Weight | 260.1 g/mol [1] |

| Purity | ≥98% |

Chemical Structure:

Caption: Chemical structure of this compound.

Tabulated Physical Properties

While experimentally determined physical properties for this compound are not extensively reported in publicly available literature, the following table provides key identifiers and data for closely related compounds to offer valuable context and estimation.

| Property | This compound | 4-(3-Bromo-5-chlorophenyl)morpholine | 4-(4-Bromophenyl)morpholine |

| CAS Number | 1129541-62-3[1] | 1259445-15-2[2] | 30483-75-1[3] |

| Molecular Formula | C₁₀H₁₁BrFNO[1] | C₁₀H₁₁BrClNO[2] | C₁₀H₁₂BrNO[3] |

| Molecular Weight | 260.1 g/mol [1] | 276.56 g/mol [2] | 242.11 g/mol [3] |

| Melting Point | Data not available | Data not available | 114-118 °C[3] |

| Boiling Point | Data not available | Data not available | Data not available |

| Density | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| Storage | Room temperature[1] | Sealed in dry, 2-8°C[2] | Data not available |

Synthesis and Chemical Reactivity

General Synthetic Approach: Buchwald-Hartwig Amination

A common and effective method for the formation of the C-N bond between an aryl halide and an amine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is well-suited for the synthesis of 4-aryl morpholine derivatives.

Reaction Scheme:

References

A Technical Guide to 3-Fluoro-5-morpholino-1-bromobenzene: A Key Building Block in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Fluoro-5-morpholino-1-bromobenzene (CAS: 1129541-62-3) has emerged as a trifunctional scaffold of significant interest to researchers in drug discovery.[1][2] This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a robust synthesis protocol, and its strategic applications. The molecule's architecture, featuring a bromine atom for synthetic elaboration, a fluorine atom for metabolic and binding modulation, and a morpholino group for pharmacokinetic enhancement, makes it a highly valuable intermediate, particularly in the synthesis of targeted protein degraders and compound libraries for high-throughput screening.[1][2][3]

Chemical Identity and Structure

A precise understanding of a compound's nomenclature and structure is the foundation of its application in complex synthetic workflows.

IUPAC Nomenclature

The systematic naming of this compound can be approached from two perspectives, both of which are recognized by IUPAC rules. The most common designation is 4-(3-Bromo-5-fluorophenyl)morpholine .[4] This name treats the morpholine ring as the parent structure, substituted at its nitrogen (position 4) with a 3-bromo-5-fluorophenyl group.

Alternatively, the compound can be named by treating the benzene ring as the parent structure: 1-Bromo-3-fluoro-5-morpholinobenzene . In this construction, the substituents (bromo, fluoro, and morpholino) are listed alphabetically. The numbering of the benzene ring is assigned to give the lowest possible locant set to the substituents.

Chemical Structure Elucidation

The core of the molecule is a benzene ring substituted at the 1, 3, and 5 positions.

-

Position 1: A bromine atom (-Br), which serves as an excellent leaving group and a reactive handle for various cross-coupling reactions.[5]

-

Position 3: A fluorine atom (-F), a bioisostere of hydrogen that can profoundly influence the molecule's electronic properties, pKa, metabolic stability, and binding affinity to target proteins.[3][6]

-

Position 5: A morpholino group, a saturated heterocycle attached via its nitrogen atom. This moiety is frequently incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[7]

Structural Diagram

Caption: 2D structure of 1-Bromo-3-fluoro-5-morpholinobenzene.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a building block dictate its handling, reactivity, and suitability for specific experimental conditions.

Data Summary Table

| Property | Value | Source |

| CAS Number | 1129541-62-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrFNO | [2] |

| Molecular Weight | 260.10 g/mol | [1][2] |

| Appearance | Not Available | - |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

| Purity | ≥98% (typical commercial) | [2] |

Rationale for Properties in Drug Design

While detailed experimental data is sparse in public literature, the calculated properties of this molecule are highly instructive. With a molecular weight of 260.10 g/mol , it sits well within the range suitable for a fragment or building block in drug design campaigns, including those targeting molecules "beyond the Rule of 5" (bRo5) where initial fragments are progressively elaborated.[8] The presence of the morpholine group is anticipated to confer a degree of aqueous solubility, a critical factor for oral bioavailability and formulation.

Synthesis and Mechanistic Insights

A reliable and scalable synthesis is crucial for the utility of any chemical building block. The synthesis of this compound can be logically achieved via nucleophilic aromatic substitution (SNAᵣ).

Proposed Synthetic Strategy

The most field-proven and logical approach involves the reaction of 1-bromo-3,5-difluorobenzene with morpholine . This pathway is favored due to the high commercial availability of the starting materials and the predictable reactivity of the aryl fluoride.

Rationale for Method Selection

The benzene ring in 1-bromo-3,5-difluorobenzene is "electron-deficient" due to the strong electron-withdrawing inductive effects of the two fluorine atoms and the bromine atom. This electronic state activates the ring towards attack by nucleophiles like morpholine. The substitution preferentially occurs at one of the fluorine-bearing carbons (C3 or C5) rather than the bromine-bearing carbon. This regioselectivity is because fluorine is a much better activating group for SNAᵣ reactions than bromine and the C-F bond is more readily cleaved in this context than the C-Br bond. The reaction typically proceeds under thermal conditions, often in the presence of a base to neutralize the hydrofluoric acid (HF) byproduct.

Detailed Experimental Protocol (Exemplary)

This protocol is an exemplary representation based on established chemical principles for SNAᵣ reactions and should be adapted and optimized under appropriate laboratory conditions.

-

Reaction Setup: To a sealed reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., Nitrogen or Argon), add 1-bromo-3,5-difluorobenzene (1.0 eq.), morpholine (1.2-1.5 eq.), and a suitable high-boiling point polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture. The base acts as a scavenger for the HF generated during the reaction.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine to remove the solvent and residual base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as the final product.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in the synergistic interplay of its three functional components, making it a powerful tool for medicinal chemists.

Role as a Versatile Scaffolding Moiety

The trifunctional nature of the molecule allows for staged, regioselective modifications:

-

Vector 1 (Bromine): The C-Br bond is a prime site for introducing molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the attachment of diverse aryl, heteroaryl, or alkyl groups.

-

Vector 2 (Fluorine): The fluorine atom remains post-synthesis to exert its beneficial electronic and metabolic effects on the final molecule.

-

Vector 3 (Morpholine): The morpholine group provides a stable, polar handle that enhances solubility and often imparts favorable pharmacokinetic properties.

The Strategic Importance of Fluorine

Incorporating fluorine into drug candidates is a well-established strategy in medicinal chemistry.[3] The C-F bond is exceptionally strong, which can block sites of metabolism (e.g., P450-mediated oxidation) on the aromatic ring, thereby increasing the drug's half-life.[6] Furthermore, fluorine's high electronegativity can alter the acidity of nearby functional groups and lead to more potent interactions with protein targets through favorable electrostatic or hydrogen-bonding interactions.[3]

Application in Protein Degraders

The compound is explicitly marketed as a "Protein Degrader Building Block".[2] This points to its utility in synthesizing Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule with a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This building block is ideal for constructing the "warhead" (the part that binds the target protein) or the linker itself. The bromine atom allows for straightforward coupling to the rest of the PROTAC molecule, while the fluoro-morpholino-phenyl scaffold can be optimized to achieve high-affinity binding to the protein of interest.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of a reactive handle (bromine), a metabolic stabilizer (fluorine), and a pharmacokinetic modulator (morpholine) provides researchers with a versatile and powerful tool. Its application in the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation, underscores its importance and ensures its continued relevance for scientists and drug development professionals.

References

-

PubChem. (n.d.). 4-[3-(1-Bromoethyl)-5-fluorophenyl]morpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound, min 98%. Retrieved from [Link]

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.

-

Clamar Reagent. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Fluorinated Intermediates in Modern Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-fluoro-5-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-fluoro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry C. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Amino-5-bromo-2-methyl-benzoic acid methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Naming tetrahalogenated benzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC. Retrieved from [Link]

-

Papaws. (n.d.). 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

AD Pharmacem. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved from [Link]

-

AMiner. (n.d.). Case Studies of Fluorine in Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

Sources

- 1. This compound | 1129541-62-3 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. This compound|å æçå° [klamar-cn.com]

- 5. adpharmachem.com [adpharmachem.com]

- 6. nbinno.com [nbinno.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis route for 3-Fluoro-5-morpholino-1-bromobenzene

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-morpholino-1-bromobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes leading to this compound, a key structural motif and versatile building block in modern medicinal chemistry.[1][2] The strategic incorporation of fluorine and a morpholine moiety into drug candidates can significantly enhance pharmacological properties, including metabolic stability, potency, and solubility.[3][4] This document details two primary synthetic pathways, with a focus on a highly efficient, single-step Buchwald-Hartwig amination. We provide in-depth analysis of the reaction mechanisms, step-by-step experimental protocols, and the critical rationale behind the selection of reagents and conditions, designed for researchers and professionals in drug development.

Introduction: The Strategic Value of Fluorinated Morpholine Scaffolds

The 1,3,5-trisubstituted aromatic scaffold is a privileged structure in drug discovery. The specific combination of fluoro, bromo, and morpholino groups in this compound offers a unique confluence of properties.

-

Fluorine's Role: The introduction of a fluorine atom can profoundly alter a molecule's physical and chemical properties. Its high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism, often leading to improved pharmacokinetic profiles.[3][4]

-

The Morpholine Moiety: The morpholine ring is a common feature in approved drugs. It is typically incorporated to enhance aqueous solubility, improve metabolic stability, and serve as a hydrogen bond acceptor, thereby optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) properties.

-

The Bromo Group: The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making the title compound a valuable intermediate for library synthesis.

Given these advantages, robust and scalable synthetic access to this compound is of critical importance to the pharmaceutical research community.

Retrosynthetic Analysis and Strategy

Two logical retrosynthetic pathways can be envisioned for the synthesis of the target molecule. The choice between these routes depends on factors such as starting material availability, desired scalability, and overall efficiency.

Figure 1: Retrosynthetic pathways for this compound.

Route A involves a two-step sequence starting from a nitroaromatic precursor. This is a classic approach but is less convergent. Route B represents a more modern and direct strategy, forming the key C-N bond in a single, highly efficient cross-coupling step. This guide will focus on Route B as the recommended pathway while also providing details on the alternative.

Recommended Synthesis: The Buchwald-Hartwig Amination Pathway (Route B)

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its remarkable efficiency and functional group tolerance in forming C-N bonds.[5] This reaction is the most direct and reliable method for coupling morpholine with the 1,3-dibromo-5-fluorobenzene core.

Principle and Mechanistic Overview

The reaction couples an aryl halide (1,3-dibromo-5-fluorobenzene) with an amine (morpholine) in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally accepted to proceed via three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[5]

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Reagents and Parameter Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For the mono-amination of 1,3-dibromo-5-fluorobenzene, the following parameters are critical.

| Component | Recommended Choice | Rationale & Key Insights |

| Aryl Halide | 1,3-Dibromo-5-fluorobenzene | The two bromine atoms are electronically similar, making regioselective mono-amination a statistical probability that can be controlled by stoichiometry. |

| Amine | Morpholine | A secondary cyclic amine that is a common nucleophile in this reaction. Using a slight excess can drive the reaction to completion. |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source that readily enters the catalytic cycle. |

| Ligand | XPhos or BINAP | Bulky, electron-rich phosphine ligands are essential. They promote oxidative addition and reductive elimination while preventing catalyst decomposition. XPhos is often a first-choice ligand for its broad applicability.[5] |

| Base | NaOt-Bu (Sodium tert-butoxide) | A strong, non-nucleophilic base is required to deprotonate the coordinated amine. NaOt-Bu is highly effective but moisture-sensitive.[6] |

| Solvent | Toluene or Dioxane | Anhydrous, degassed, non-polar aprotic solvents are necessary to ensure catalyst stability and prevent side reactions. |

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.

Materials:

-

1,3-Dibromo-5-fluorobenzene (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv, 2 mol%)

-

XPhos (0.04 equiv, 4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (XPhos).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the sodium tert-butoxide, followed by 1,3-dibromo-5-fluorobenzene.

-

Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide. Finally, add the morpholine via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Alternative Synthetic Route: The Nitro-Reduction Pathway (Route A)

While less direct, this classic route remains a viable option, particularly if 1-bromo-3-fluoro-5-nitrobenzene is a more readily available starting material.[7]

Step 1: Reduction of 1-bromo-3-fluoro-5-nitrobenzene

The conversion of the nitro group to an aniline is a fundamental transformation. The Bechamp reduction, using iron powder in the presence of a weak acid like ammonium chloride, is a cost-effective and reliable method.[8]

Protocol: Synthesis of 3-bromo-5-fluoroaniline

-

Prepare a suspension of iron powder (e.g., 3-4 equivalents) and ammonium chloride (e.g., 0.5 equivalents) in a mixture of ethanol and water.

-

Heat the suspension to reflux (approx. 80-90 °C) with vigorous stirring.

-

Add a solution of 1-bromo-3-fluoro-5-nitrobenzene (1.0 equiv) in ethanol portion-wise to control the exotherm.

-

After the addition is complete, maintain the reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the mixture and filter it through a pad of Celite to remove the iron salts, washing thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate and perform a standard aqueous workup and extraction to isolate the crude 3-bromo-5-fluoroaniline, which can be purified by chromatography or recrystallization.[8]

Step 2: Formation of the Morpholine Ring

This step involves the N-alkylation of the newly formed 3-bromo-5-fluoroaniline with a bis-electrophile, such as bis(2-chloroethyl) ether, in the presence of a base. This method can be challenging due to competing side reactions, such as mono-alkylation and polymerization, and often requires careful optimization of reaction conditions to achieve acceptable yields. Due to these complexities, the direct Buchwald-Hartwig approach (Route B) is generally superior.

Conclusion

The synthesis of this compound is most efficiently achieved via a single-step, palladium-catalyzed Buchwald-Hartwig amination of 1,3-dibromo-5-fluorobenzene. This method offers high yields, excellent functional group tolerance, and operational simplicity, making it the preferred strategy for drug discovery and development settings. The alternative two-step route involving nitro-reduction provides a viable, albeit less convergent, pathway. This guide provides the necessary technical detail and scientific rationale to enable researchers to confidently synthesize this valuable chemical building block for the advancement of medicinal chemistry programs.

References

-

PrepChem.com. Synthesis of 3-bromo-5-fluoroaniline. Available from: [Link]

- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Available from: [Link]

- Google Patents. US5965775A - Process for the preparation of 3,5-difluoroaniline.

-

Molekula. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Available from: [Link]

- Google Patents. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.

-

ResearchGate. Scheme 1 Synthetic routes for the synthesis of 3, 5 and 6. Available from: [Link]

-

Amerigo Scientific. 3-bromo-5-fluoroaniline. Available from: [Link]

-

Clentran. This compound. Available from: [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

-

PubChem. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. Significance of Fluorine in Medicinal Chemistry: A Review. Available from: [Link]

-

Vapourtec. Aromatic Substitution | Flow Reactions. Available from: [Link]

-

PubMed Central. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Available from: [Link]

-

ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Available from: [Link]

-

PubMed Central. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

-

YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]

-

ResearchGate. Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine. Available from: [Link]

-

Biosynce. This compound (98%). Available from: [Link]

-

PubMed Central. Expanding Complex Morpholines Using Systematic Chemical Diversity. Available from: [Link]

-

JSciMed Central. Biological Potential of FluoroBenzene Analogs. Available from: [Link]

Sources

- 1. This compound | 1129541-62-3 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. benchchem.com [benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. nbinno.com [nbinno.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Fluoro-5-morpholino-1-bromobenzene: A Key Building Block for Targeted Protein Degradation

Introduction

In the rapidly evolving landscape of drug discovery, the strategic design of molecular entities that can modulate biological processes with high precision is of paramount importance. Among the innovative therapeutic modalities, targeted protein degradation has emerged as a powerful strategy to eliminate disease-causing proteins. This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific protein targets. The efficacy and specificity of these degraders are critically dependent on the chemical scaffolds used in their construction.

This technical guide provides a comprehensive overview of 3-Fluoro-5-morpholino-1-bromobenzene, also known by its IUPAC name 4-(3-Bromo-5-fluorophenyl)morpholine. This compound has garnered significant interest as a versatile building block in the synthesis of novel therapeutics, particularly in the realm of targeted protein degradation. Its unique trifunctional nature—a reactive brominated aromatic ring, a fluorine substituent for modulating electronic properties, and a morpholine moiety—offers medicinal chemists a valuable platform for constructing complex molecular architectures.

This document will delve into the physicochemical properties, synthesis, characterization, and applications of this compound, with a particular focus on its role in the development of next-generation protein degraders. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, chemical biology, and pharmacology.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1129541-62-3 |

| Molecular Formula | C₁₀H₁₁BrFNO |

| Molecular Weight | 260.1 g/mol |

| IUPAC Name | 4-(3-Bromo-5-fluorophenyl)morpholine |

| Product Family | Protein Degrader Building Blocks |

Synthesis and Mechanistic Insights

The synthesis of 4-(3-Bromo-5-fluorophenyl)morpholine can be approached through several established synthetic methodologies. The most logical and widely applicable methods for forming the crucial aryl-nitrogen bond are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SₙAr).

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination represents a robust and high-yielding method for the formation of C-N bonds. This reaction is particularly well-suited for the coupling of aryl halides with amines. The proposed synthesis of 4-(3-Bromo-5-fluorophenyl)morpholine commences with the commercially available starting material, 1,3-dibromo-5-fluorobenzene. The regioselectivity of the mono-amination is a key consideration in this synthesis.

Causality of Experimental Choices: The selection of the Buchwald-Hartwig amination is predicated on its broad substrate scope and tolerance of various functional groups. The use of a palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the oxidative addition of the aryl bromide to the palladium center, followed by amine coordination, deprotonation, and reductive elimination to furnish the desired product. The choice of a bulky electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing catalyst decomposition. A strong, non-nucleophilic base is required to deprotonate the morpholine, enabling its coordination to the palladium complex.

Caption: Proposed Buchwald-Hartwig synthesis workflow.

Experimental Protocol (Proposed)

Disclaimer: The following protocol is a proposed method based on standard Buchwald-Hartwig amination procedures and has not been experimentally validated from a specific cited source for this exact transformation. Optimization may be required.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dibromo-5-fluorobenzene (1.0 eq), morpholine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-Bromo-5-fluorophenyl)morpholine.

Structural Characterization (Expected)

The definitive identification and purity assessment of the synthesized 4-(3-Bromo-5-fluorophenyl)morpholine would be achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine and the aromatic protons.

-

The protons on the carbons adjacent to the oxygen of the morpholine ring would appear as a triplet at approximately 3.8-3.9 ppm.

-

The protons on the carbons adjacent to the nitrogen of the morpholine ring would appear as a triplet at approximately 3.1-3.2 ppm.

-

The aromatic region would display three distinct signals corresponding to the three protons on the phenyl ring, with splitting patterns dictated by fluorine-proton and proton-proton coupling.

-

-

¹³C NMR: The carbon NMR spectrum would show ten distinct signals.

-

The two magnetically non-equivalent carbons of the morpholine ring adjacent to the oxygen and nitrogen would appear at approximately 66-67 ppm and 48-49 ppm, respectively.

-

The six aromatic carbons would appear in the range of 100-165 ppm, with the carbon attached to the fluorine atom showing a large one-bond carbon-fluorine coupling constant.

-

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound. The spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity corresponding to the [M+H]⁺ and [M+Br+H]⁺ ions, where M is the mass of the molecule with the ⁷⁹Br isotope and M+2 is the mass with the ⁸¹Br isotope.

Applications in Targeted Protein Degradation

4-(3-Bromo-5-fluorophenyl)morpholine is a valuable building block for the synthesis of PROTACs and other molecular glues. Its utility stems from the strategic placement of its functional groups.

Caption: Role in PROTAC synthesis.

The bromine atom serves as a versatile synthetic handle for the introduction of a linker through various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions. This linker is then connected to a ligand that binds to the protein of interest (POI).

The morpholine moiety is often incorporated as a component of the E3 ligase ligand or as a solubilizing group to improve the physicochemical properties of the final PROTAC molecule. The fluorine atom can be used to fine-tune the electronic properties of the molecule, potentially influencing binding affinity, metabolic stability, and cell permeability.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper safety precautions must be observed when handling any chemical. While a specific safety data sheet (SDS) for 4-(3-Bromo-5-fluorophenyl)morpholine is not widely available, a hazard assessment can be made based on its constituent functional groups, particularly morpholine.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards of Morpholine: Morpholine is known to be flammable, corrosive, and toxic. It can cause severe skin burns and eye damage. Therefore, 4-(3-Bromo-5-fluorophenyl)morpholine should be treated as a potential skin and eye irritant.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet for the specific reagents being used in the synthesis and handling of this compound.

Conclusion

References

Note: As a specific, citable synthesis for 4-(3-Bromo-5-fluorophenyl)morpholine was not found in the literature, the references below pertain to the starting materials, related synthetic methods, and the broader context of its application.

Spectroscopic Characterization of 3-Fluoro-5-morpholino-1-bromobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 3-Fluoro-5-morpholino-1-bromobenzene (CAS No: 1129541-62-3), a specialized aromatic compound with applications in medicinal chemistry and materials science.[1][2] Given the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, leveraging established spectroscopic principles and data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Implications

This compound is a substituted aromatic compound with a molecular formula of C₁₀H₁₁BrFNO and a molecular weight of approximately 260.1 g/mol .[1] Its structure features a benzene ring substituted with a bromine atom, a fluorine atom, and a morpholino group.[2] Each of these functional groups imparts distinct electronic and structural effects that are critical for interpreting its spectroscopic data.

-

Bromine (Br): As a halogen, bromine is an electronegative, deactivating substituent. Its most significant impact is observed in mass spectrometry due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). In NMR, it influences the chemical shifts of adjacent carbon and proton atoms.

-

Fluorine (F): The highly electronegative fluorine atom strongly influences the electronic environment of the benzene ring, causing significant changes in ¹H, ¹³C, and especially ¹⁹F NMR spectra. Fluorine's spin quantum number of ½ leads to observable coupling with both protons and carbons.

-

Morpholino Group: This bulky, electron-donating group contains C-O-C and C-N-C bonds, which will produce characteristic signals in both IR and NMR spectra. Its connection to the benzene ring via the nitrogen atom will influence the chemical shifts of the aromatic protons and carbons.

Below is a diagram illustrating the molecular structure and numbering scheme used for the predictive analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals for both the aromatic and morpholino protons. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H-2 | 6.8 - 7.2 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| Aromatic H-4 | 6.6 - 7.0 | Triplet of doublets (td) or dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| Aromatic H-6 | 6.7 - 7.1 | Triplet or dd | J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 |

| Morpholino -CH₂-N- | 3.1 - 3.4 | Triplet (t) | J(H-H) ≈ 4-6 |

| Morpholino -CH₂-O- | 3.8 - 4.1 | Triplet (t) | J(H-H) ≈ 4-6 |

Interpretation:

-

The aromatic protons will appear in the downfield region (6.6-7.2 ppm) due to the deshielding effect of the benzene ring.

-

The fluorine atom will cause splitting of the signals for H-2 and H-4 due to through-bond coupling.

-

The morpholino protons will appear as two distinct triplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, respectively. The protons next to the more electronegative oxygen will be further downfield.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show ten distinct carbon signals. The chemical shifts are highly dependent on the attached functional groups and their position on the benzene ring.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J, Hz) | | :--- | :--- | :--- | :--- | | Aromatic C-1 (C-Br) | 120 - 125 | ~3-5 | | Aromatic C-2 | 110 - 115 | ~20-25 | | Aromatic C-3 (C-F) | 160 - 165 | ~240-250 | | Aromatic C-4 | 100 - 105 | ~20-25 | | Aromatic C-5 (C-N) | 150 - 155 | ~10-15 | | Aromatic C-6 | 115 - 120 | ~3-5 | | Morpholino -CH₂-N- | 48 - 52 | - | | Morpholino -CH₂-O- | 66 - 70 | - |

Interpretation:

-

The carbon directly attached to the fluorine (C-3) will exhibit the largest chemical shift and a very large one-bond C-F coupling constant.

-

The carbon bonded to bromine (C-1) is expected to be shielded due to the "heavy atom effect".[3]

-

The carbons ortho and para to the fluorine atom (C-2, C-4, and C-6) will show smaller C-F coupling constants.

-

The morpholino carbons will appear in the aliphatic region of the spectrum.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum will provide specific information about the fluorine environment.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic C3-F | -110 to -115 | Triplet of triplets (tt) |

Interpretation:

-

A single resonance is expected for the fluorine atom.

-

This signal will be split into a triplet of triplets due to coupling with the two ortho protons (H-2 and H-4) and the two meta protons (H-6 and the proton on C-5 if it were present, in this case, the influence will be from H-6 and H-4).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for the chosen solvent.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1250 - 1350 |

| C-O stretch (ether) | 1050 - 1150 |

| C-F stretch | 1000 - 1400 |

| C-Br stretch | 500 - 600 |

Interpretation:

-

The spectrum will be dominated by strong absorptions from the C-O and C-F bonds.

-

The aromatic C=C stretching bands will confirm the presence of the benzene ring.

-

The C-H stretching region will show both aromatic and aliphatic absorptions.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 259/261 | Molecular ion peak with a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

| [M-C₄H₈NO]⁺ | 173/175 | Loss of the morpholino group. |

| [M-Br]⁺ | 180 | Loss of the bromine atom. |

Interpretation:

-

The most telling feature will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units, confirming the presence of one bromine atom.

-

Fragmentation is likely to occur via the loss of the bromine atom or the morpholino group.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Ionization: Ionize the sample molecules. EI is a common method for small, volatile molecules and often results in significant fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram outlines a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. While experimental verification is pending, the theoretical data and interpretation presented herein offer a robust framework for researchers to identify and characterize this compound. The provided protocols outline standard methodologies for acquiring high-quality spectroscopic data.

References

-

Vertex AI Search Result. 1.

-

Benchchem. 2.

-

PubChem. .

-

NIST Chemistry WebBook. .

-

Chemistry Stack Exchange. .

-

ChemicalBook. .

-

ChemicalBook. .

-

SpectraBase. .

-

NIST Chemistry WebBook. .

-

The Royal Society of Chemistry. .

Sources

Solubility of 3-Fluoro-5-morpholino-1-bromobenzene in common organic solvents

An In-depth Technical Guide to the Solubility of 3-Fluoro-5-morpholino-1-bromobenzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 1129541-62-3), a compound of interest in contemporary drug discovery and chemical synthesis. In the absence of extensive published solubility data, this document synthesizes theoretical principles of solubility with established experimental methodologies to offer predictive insights and a robust framework for empirical determination. We will explore the physicochemical properties of the title compound, predict its solubility in a range of common organic solvents, and provide a detailed, step-by-step protocol for accurate experimental validation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter that profoundly influences the trajectory of a chemical entity from laboratory synthesis to industrial application. For a molecule like this compound, which belongs to the family of protein degrader building blocks[1], understanding its solubility is paramount. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic potential of a promising compound. In process chemistry, solubility dictates the choice of solvents for reactions, purification, and formulation, directly impacting yield, purity, and cost-effectiveness.

This guide addresses the current information gap regarding the solubility of this compound. By examining its structural attributes, we can logically deduce its likely behavior in various solvent environments, providing a valuable starting point for experimental work.

Molecular Structure and Physicochemical Properties Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[2][3] The molecular structure of this compound, with the chemical formula C₁₀H₁₁BrFNO[1], presents a fascinating case of competing structural motifs that influence its overall polarity and, consequently, its solubility.

-

The Aromatic Core: The bromofluorobenzene ring is largely non-polar and hydrophobic. Halogenated aromatic hydrocarbons tend to have low water solubility and favor organic solvents.[4][5] The presence of bromine and fluorine atoms, while electronegative, contributes to the molecule's overall lipophilicity.

-

The Morpholine Substituent: In contrast, the morpholine group introduces polarity. Morpholine itself is a versatile organic compound that is miscible with water and many organic solvents due to its ability to act as a hydrogen bond acceptor (via the oxygen and nitrogen atoms) and the overall polarity of the ether and amine functional groups.[6][7][8][9]

The interplay between the hydrophobic aromatic ring and the hydrophilic morpholine moiety suggests that this compound will exhibit a nuanced solubility profile, likely favoring polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding with the solute.

Predicted Solubility Profile

Based on the structural analysis, we can predict the relative solubility of this compound in a range of common organic solvents. This prediction is qualitative and serves as a hypothesis for experimental verification.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents can effectively solvate the polar morpholine group through dipole-dipole interactions without being strong hydrogen bond donors. The organic nature of these solvents will also accommodate the non-polar aromatic ring. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl groups of alcohols can act as hydrogen bond donors and acceptors. While they can interact with the morpholine group, the non-polar aromatic core may limit high solubility. Shorter-chain alcohols are expected to be better solvents than longer-chain ones. |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low to Moderate | DCM, being a chlorinated solvent, may show some solubility due to its ability to interact with the halogenated benzene ring. Toluene may offer some solubility through pi-stacking interactions with the aromatic ring. Hexane is predicted to be a poor solvent due to its inability to solvate the polar morpholine group effectively. |

| Aqueous | Water | Very Low | The large, non-polar bromofluorobenzene core is expected to dominate, leading to poor aqueous solubility despite the presence of the morpholine group. |

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a solvent.[10][11][12]

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: To a series of vials, add a known volume (e.g., 1 mL) of each test solvent. Add an excess amount of this compound to each vial to create a slurry. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method. Determine the concentration of this compound in the diluted samples by comparing the peak areas to the calibration curve.

-

Calculation: Calculate the solubility of the compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Conclusion

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Morpholine (CAS: 110-91-8)

- How to determine the solubility of a substance in an organic solvent? (2024, May 28).

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Morpholine hydrochloride | Solubility of Things.

- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen

- Solubility of organic compounds. Khan Academy.

- Morpholine.

- Morpholine. Wikipedia.

- MORPHOLINE.

- This compound, min 98%, 25 grams.

- Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons.

- Bromobenzene. Solubility of Things.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. polybluechem.com [polybluechem.com]

- 7. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]

- 8. Morpholine - Wikipedia [en.wikipedia.org]

- 9. atamankimya.com [atamankimya.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Reactivity of the C-Br Bond in 3-Fluoro-5-morpholino-1-bromobenzene

Abstract

3-Fluoro-5-morpholino-1-bromobenzene is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility stems from the strategic placement of three distinct functional groups on the benzene ring: a bromine atom, a fluorine atom, and a morpholino moiety. The bromine atom, in particular, serves as a versatile synthetic handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.[1] This guide provides an in-depth analysis of the reactivity of the carbon-bromine (C-Br) bond, grounded in an understanding of the electronic and steric landscape of the molecule. We will explore the causality behind its participation in key synthetic methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as lithiation and Grignard reagent formation, offering field-proven insights and detailed protocols for its application in complex molecule synthesis.

Molecular Architecture: Electronic and Steric Landscape

The reactivity of the bromine atom at the C1 position is not considered in isolation. It is profoundly influenced by the electronic and steric contributions of the substituents at the C3 (fluoro) and C5 (morpholino) positions. A clear understanding of this interplay is critical for predicting reaction outcomes and optimizing conditions.

1.1. Electronic Effects

The benzene ring of this compound is subject to a "push-pull" electronic environment that modulates the reactivity of the C-Br bond.

-

Morpholino Group (+M > -I): The nitrogen atom of the morpholino group possesses a lone pair of electrons that is delocalized into the aromatic π-system. This strong positive mesomeric (+M) or resonance effect significantly increases the electron density of the ring, particularly at the positions ortho (C4, C6) and para (C2) to the morpholino group. While there is a minor inductive withdrawal (-I) effect due to the electronegativity of nitrogen and oxygen, the resonance donation is the dominant electronic contribution.

-

Fluoro Group (-I > +M): Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing (-I) effect. This effect deactivates the ring towards electrophilic substitution and, more importantly in this context, increases the acidity of adjacent protons.[2][3] While fluorine also has lone pairs capable of a positive mesomeric (+M) effect, its -I effect is dominant in influencing reactivity.

-

Bromo Group (-I > +M): Like fluorine, bromine is an electron-withdrawing group via induction and a weak resonance donor.

Combined Influence: The potent electron-donating morpholino group makes the overall aromatic system electron-rich. This increased electron density can influence the kinetics of catalytic cycles, for instance, by modulating the rate of oxidative addition in palladium-catalyzed reactions.[4][5] Conversely, the strong inductive effect of the fluorine atom at C3 significantly acidifies the protons at C2 and C4, creating a potential for competitive side reactions, such as directed ortho-metalation, when using strong bases.[6][7]

1.2. Steric Considerations

The morpholino group, while not exceedingly large, imparts a degree of steric bulk. This can influence the approach of catalysts and reagents, particularly at the adjacent C4 and C6 positions.[8][9] The bromine atom at C1, however, is flanked by a hydrogen atom at C6 and the fluorine atom at C2, which is relatively small. This leaves the C-Br bond highly accessible for insertion by metal catalysts, a crucial first step in most cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

The C-Br bond in this compound is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery, enabling the reliable and modular formation of carbon-carbon and carbon-heteroatom bonds.[10][11] The general reactivity of aryl halides in these transformations follows the trend I > Br > OTf >> Cl, positioning aryl bromides as a cost-effective and highly reactive substrate class.[12]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds to form biaryl structures.[12][13]

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The choice of a palladium(0) precatalyst, a suitable ligand, and a base is paramount. The base activates the organoboron species, facilitating the crucial transmetalation step where the organic moiety is transferred from boron to palladium.[13] For an electron-rich substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is typically efficient and is the rate-determining step for many aryl bromides.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Assembly: To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).

-

Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 88 |

| 3 | Pyridine-3-boronic acid | CataXCium A Pd G3 (2) | K₃PO₄ | THF/H₂O | 85 | 85[14] |

| 4 | Methylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 95 | 78 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with a wide range of amines, a transformation of immense value in pharmaceutical synthesis.[15][16]

Causality and Mechanistic Insight: This reaction is highly dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium intermediates.[17][18] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which forms the final C-N bond.[19] A strong, non-nucleophilic base, such as sodium tert-butoxide, is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[18]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Assembly: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).

-

Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C).

-

Monitoring & Work-up: Follow the procedure outlined for the Suzuki-Miyaura coupling.

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃/XPhos (1/2) | NaOt-Bu | Toluene | 100 | 95 |

| 2 | Piperidine | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | Dioxane | 110 | 89 |

| 3 | Benzylamine | Pd₂(dba)₃/BINAP (1.5/3) | NaOt-Bu | Toluene | 90 | 91 |

| 4 | Ammonia (equiv.) | Pd(OAc)₂/Josiphos (2/2.5) | K₃PO₄ | Dioxane | 110 | 75[19] |

Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting aryl halides with terminal alkynes.[20] This reaction is a powerful tool for introducing the versatile alkyne functional group.[21]

Causality and Mechanistic Insight: The Sonogashira reaction is unique in that it typically employs a dual-catalyst system.[22] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex. The use of an amine base (e.g., Et₃N or DIPEA) is crucial, serving both as the base and often as the solvent.[22][23]

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Assembly: To a reaction vessel, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Solvent/Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

-

Monitoring & Work-up: Follow the procedure outlined for the Suzuki-Miyaura coupling. The workup may include an aqueous ammonium chloride wash to remove copper salts.

Table 3: Representative Sonogashira Coupling Reactions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | RT | 94 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (2) | DIPEA | DMF | 40 | 87 |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (1.5) | Et₃N | THF/Et₃N | 50 | 91 |

| 4 | 4-Ethynylanisole | Pd(PPh₃)₄ (3) | CuI (2) | Et₃N | THF | RT | 90[22] |

Formation of Organometallic Intermediates

Beyond cross-coupling, the C-Br bond is a precursor for generating potent carbon nucleophiles through halogen-metal exchange or insertion of magnesium metal. These intermediates open up an entirely different set of synthetic possibilities.

Halogen-Metal Exchange (Lithiation)

Treating this compound with a strong organolithium base can result in a halogen-metal exchange, replacing the bromine with lithium to form a highly reactive aryllithium species.[24]

Causality and Competing Pathways: The success of this reaction hinges on kinetic control. The desired Br-Li exchange is typically very fast at low temperatures (e.g., -78 °C). However, a significant competing pathway is directed ortho-metalation (DoM), where the organolithium base acts as a Brønsted-Lowry base, abstracting an acidic proton from the ring.[2] The fluorine atom is a powerful ortho-directing group, making the protons at C2 and C4 susceptible to deprotonation.[3][7] To favor halogen-metal exchange, one must use a non-nucleophilic but strong base (like n-BuLi or t-BuLi) and maintain cryogenic temperatures to suppress the kinetically slower, but thermodynamically viable, deprotonation pathway.

Caption: Competing pathways in the lithiation of the target molecule.

Experimental Protocol: General Procedure for Halogen-Metal Exchange

-

Assembly: Under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.0-1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 30-60 minutes at -78 °C.

-

Electrophilic Quench: Add the desired electrophile (e.g., dry CO₂ gas, an aldehyde, or a ketone, 1.2 equiv) slowly at -78 °C.

-

Warming & Work-up: Allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl solution and proceed with a standard aqueous work-up.

Grignard Reagent Formation

The reaction with elemental magnesium provides another classic route to an organometallic intermediate, the Grignard reagent.[25][26] This species is a powerful nucleophile, widely used for additions to carbonyls and other electrophiles.[27]

Causality and Practical Considerations: The formation of a Grignard reagent is a surface reaction that requires direct contact between the aryl bromide and activated magnesium metal.[28] The primary challenge is often initiation, as a passivating layer of magnesium oxide can prevent the reaction from starting.[25] The use of initiators like a small crystal of iodine or mechanical grinding is common practice.[27][28] The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent.[26]

Caption: Experimental workflow for Grignard reagent formation and reaction.

Experimental Protocol: General Procedure for Grignard Formation

-

Assembly: Place magnesium turnings (1.2-1.5 equiv) in a flame-dried flask under an inert atmosphere. Add a small crystal of iodine.

-

Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF. Gently warm the flask until the iodine color fades and bubbling (refluxing) begins, indicating the reaction has started.

-

Addition: Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: Once the addition is complete, continue to stir until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

-

Reaction: Cool the Grignard solution in an ice bath and add a solution of the desired electrophile in the same anhydrous solvent dropwise.

-

Work-up: After the addition is complete and the reaction has stirred, quench by slowly adding saturated aqueous NH₄Cl or dilute HCl. Perform a standard aqueous work-up.

Conclusion

This compound is a highly versatile and synthetically valuable building block. The reactivity of its bromine atom is robust, enabling a wide range of high-yielding transformations that are central to modern organic synthesis and drug discovery. The electron-rich nature of the aromatic ring, conferred by the morpholino group, renders it an excellent substrate for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, the C-Br bond provides a reliable entry point for the formation of potent organometallic nucleophiles via lithiation or Grignard formation. A careful consideration of the electronic interplay between the activating morpholino group and the deactivating/directing fluoro group is essential for controlling regioselectivity and maximizing yields, particularly when employing strong organometallic bases. By understanding the causal relationships between the molecule's structure and its reactivity, researchers can confidently leverage this compound to construct complex molecular architectures.

References

-

Chotana, G. A., et al. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384-8. [Link]

-

Slocum, D. W., et al. (2003). Bromine as the Ortho-Directing Group in the Aromatic Metalation/Silylation of Substituted Bromobenzenes. The Journal of Organic Chemistry, 68(24). [Link]

-

Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]

-

Slocum, D. W., et al. (2003). Bromine as the Ortho-Directing Group in the Aromatic Metalation/Silylation of Substituted Bromobenzenes. ResearchGate. [Link]

-

Reddy, V. P., et al. (2014). Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

-

Oakwood Chemical. (n.d.). This compound, min 98%. Oakwood Chemical. [Link]

-

Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. [Link]

-

Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. [Link]

-